molecular formula C13H13BrN2O2 B15013074 5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B15013074
M. Wt: 309.16 g/mol
InChI Key: TXPMAROLYRGIEZ-UHFFFAOYSA-N
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Description

5-acetyl-4-(4-bromophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a bromophenyl group, an acetyl group, and a methyl group attached to a tetrahydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4-(4-bromophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one can be achieved through the Biginelli reaction, which is a well-known multicomponent reaction. This reaction involves the condensation of a β-keto ester, an aldehyde, and urea or thiourea in the presence of a catalyst. For instance, the use of Nafion-Ga, an environmentally benign catalyst, has been reported to facilitate the synthesis of dihydropyrimidinones under solvent-free conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of efficient catalysts like Nafion-Ga can be applied to scale up the synthesis process. The use of solid catalysts and solvent-free conditions can enhance the sustainability and efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-4-(4-bromophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-acetyl-4-(4-bromophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.

    Industry: Used in the development of materials with specific chemical properties, such as catalysts or ligands.

Mechanism of Action

The mechanism of action of 5-acetyl-4-(4-bromophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the tetrahydropyrimidinone ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-acetyl-4-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one
  • 5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one
  • 5-acetyl-4-(4-methylphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one

Uniqueness

The presence of the bromophenyl group in 5-acetyl-4-(4-bromophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one distinguishes it from other similar compounds. This group can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it unique in its applications and interactions.

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

5-acetyl-4-(4-bromophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C13H13BrN2O2/c1-7-11(8(2)17)12(16-13(18)15-7)9-3-5-10(14)6-4-9/h3-6,12H,1-2H3,(H2,15,16,18)

InChI Key

TXPMAROLYRGIEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)C

Origin of Product

United States

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